

MS154: Application Notes and Protocols for Cellular Assays

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Compound of Interest

Compound Name: MS154
Cat. No.: B1193129

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Introduction

MS154 is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera) that induces the degradation of mutant epidermal growth factor receptor (EGFR).[1][2][3] It functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to the mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][4] This targeted degradation approach offers a promising strategy to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs) in non-small-cell lung cancers (NSCLCs).[1][2] **MS154** has demonstrated high selectivity for mutant EGFR over wild-type (WT) EGFR, making it a valuable tool for cancer research and drug development.[1][4]

Product Information

Characteristic	Value
Molecular Weight	901.43 g/mol [5]
Formula	C46H54CIFN8O8[5]
CAS Number	2550393-21-8[5]
Solubility	Soluble to 100 mM in DMSO[5]
Storage	Store at -20°C[5]

Quantitative Data Summary

Binding Affinity

Target	Kd (nM)
EGFR WT	1.8[3]
EGFR L858R mutant	3.8[3]

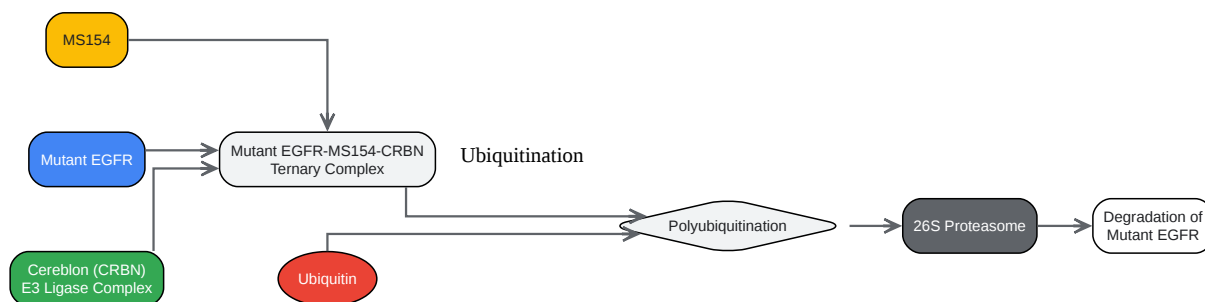
In Vitro Degradation

Cell Line	EGFR Mutation	DC50 (nM)	Dmax	Treatment Time
HCC-827	exon 19 deletion	11[1][3]	>95% at 50 nM[5]	16 hours[1][3]
H3255	L858R	25[1][3]	>95% at 50 nM[5]	16 hours[1][3]

Signaling Pathways

MS154 Mechanism of Action

MS154 is a bifunctional molecule that brings a target protein (mutant EGFR) and an E3 ubiquitin ligase (Cereblon) into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

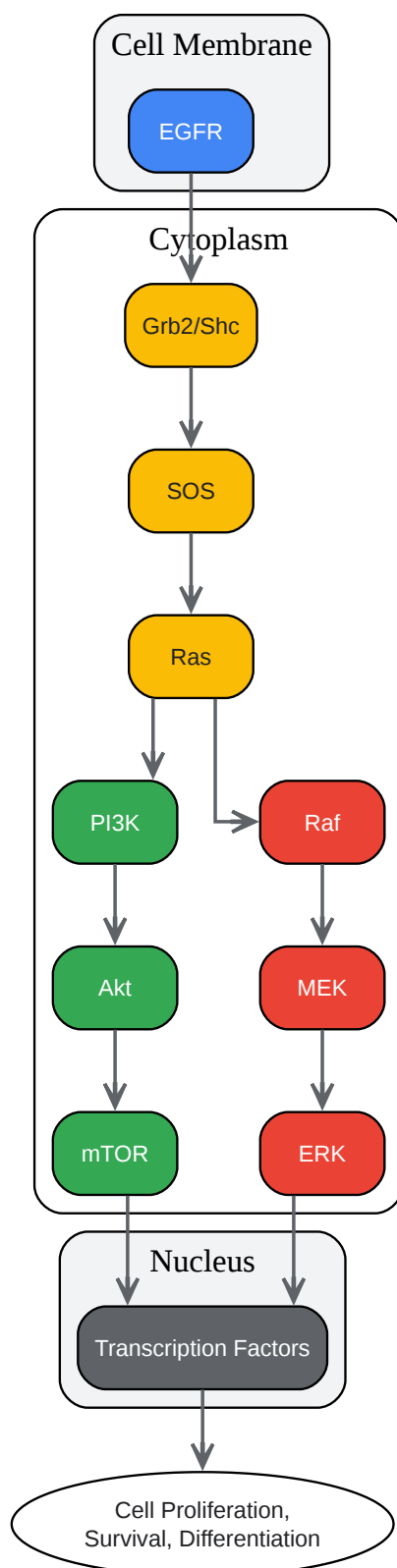


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Caption: Mechanism of **MS154**-induced degradation of mutant EGFR.

EGFR Downstream Signaling Pathway

EGFR activation triggers multiple downstream signaling cascades that are crucial for cell growth, survival, proliferation, and differentiation. The two major pathways are the RAS-RAF-MEK-MAPK pathway and the PI3K-Akt pathway.[6][7] By degrading mutant EGFR, **MS154** effectively inhibits these downstream signals.



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Caption: Simplified overview of the EGFR downstream signaling pathway.

Experimental Protocols

Reconstitution of MS154

- Preparation of Stock Solution: **MS154** is soluble up to 100 mM in DMSO.[5] To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of **MS154** (MW: 901.43 g/mol), add 110.9 μ L of DMSO.
- Storage: Store the stock solution at -20°C.[5] For long-term storage (-80°C), it is recommended to use the solution within 6 months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3]

Protocol 1: Western Blot for EGFR Degradation

This protocol is to assess the degradation of mutant EGFR in cancer cell lines following treatment with **MS154**.

Materials:

- HCC-827 or H3255 cells
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- **MS154**
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

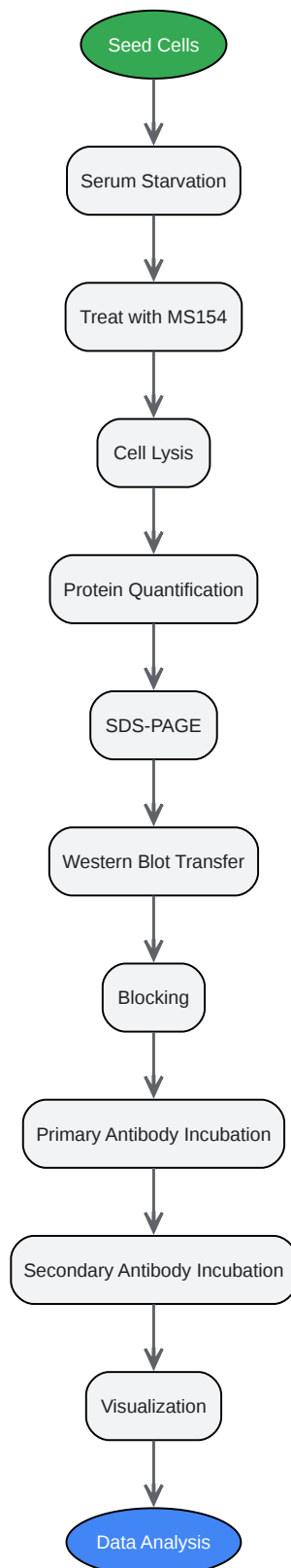
- Primary antibodies (anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Seeding: Seed HCC-827 or H3255 cells in 6-well plates and allow them to adhere overnight.
- Serum Starvation: The following day, starve the cells in a serum-free medium for 4-8 hours.
- Treatment: Treat the cells with varying concentrations of **MS154** (e.g., 1 nM to 1 μ M) or DMSO as a vehicle control for 16 hours.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR protein levels to a loading control (e.g., β -actin). Calculate the DC50 value, which is

the concentration of **MS154** that induces 50% degradation of the target protein.

Experimental Workflow for Western Blotting



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Caption: Workflow for assessing EGFR degradation by Western Blot.

Protocol 2: Cell Proliferation Assay

This assay measures the effect of **MS154** on the proliferation and survival of cancer cells.

Materials:

- HCC-827 or H3255 cells
- Complete growth medium
- **MS154**
- DMSO (vehicle control)
- 96-well plates
- Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, CellTiter-Glo)
- Microplate reader

Procedure:

- Cell Seeding: Seed HCC-827 (2,000 cells/well) or H3255 (4,000 cells/well) cells in 96-well plates and allow them to attach overnight.^[1]
- Treatment: Treat the cells with a serial dilution of **MS154** or DMSO as a vehicle control.
- Incubation: Incubate the cells for 3 days.^[1]
- Viability Measurement: Add the CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the cell viability against the log concentration of **MS154** and determine the IC50 value using non-linear regression.

Troubleshooting and Considerations

- **Solubility:** Ensure that **MS154** is fully dissolved in DMSO before further dilution in cell culture medium. High concentrations of DMSO can be toxic to cells, so keep the final DMSO concentration below 0.5%.
- **Selectivity:** **MS154** is highly selective for mutant EGFR.[1][4] When working with cell lines expressing wild-type EGFR, higher concentrations or longer incubation times may be needed to observe any off-target effects.
- **Negative Control:** A negative control compound that does not bind to the E3 ligase can be used to confirm that the observed degradation is dependent on the PROTAC mechanism.[1]
- **Mechanism of Action:** To confirm that degradation is proteasome-dependent, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding **MS154**. [1] Pre-treatment with an excess of a CRBN ligand like thalidomide can also be used to show competitive inhibition of the **MS154**-induced degradation.[1]

These application notes and protocols provide a comprehensive guide for the use of **MS154** in cellular assays. For further details, it is recommended to consult the primary literature.

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